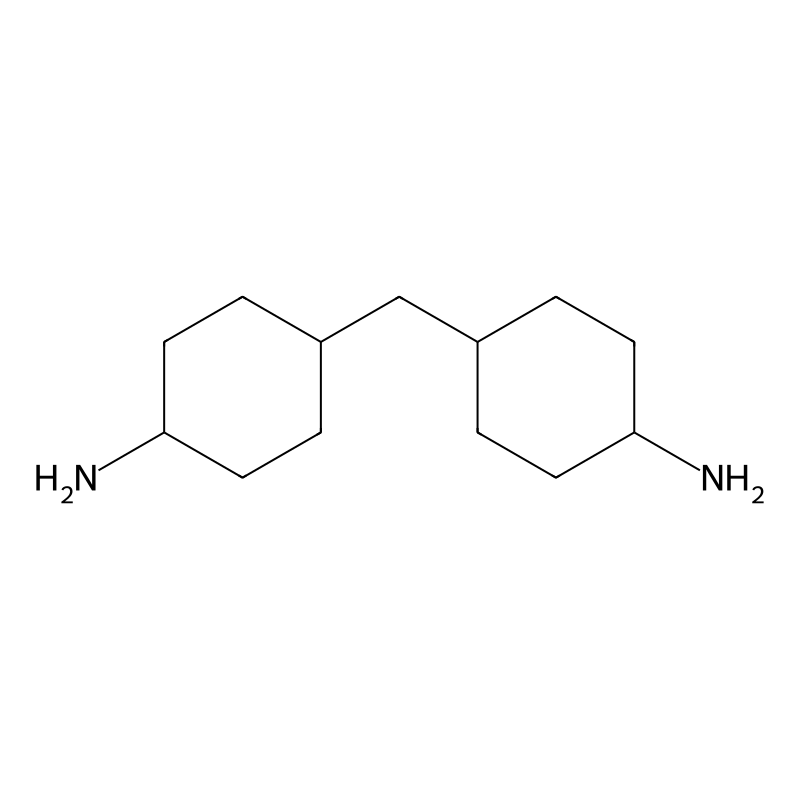

4,4'-Methylenedicyclohexanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Recyclable Thermosets

Summary of Application: This compound is used in the creation of recyclable thermoset materials for applications in plastics, composites, coatings, and adhesives . The epoxy-amine-dioxazaborocane thermoset materials can be synthesized via a single stage mixing and casting process .

Methods of Application: The polymerization of liquid epoxy resins and aliphatic amines in the presence of an n-butyl diboronic ester delivers epoxy-amine-dioxazaborocane materials with tunable physical properties .

Results: The thermoset can be mechanically recycled and reprocessed, with retention of Young’s modulus and ultimate tensile strength . An efficient and low-cost process for the chemical recycling, disassembly, and dissolution of the thermoset is demonstrated .

Application in High Temperature-Resistant Shale Inhibitors

Summary of Application: 4,4’-Methylenebis-cyclohexanamine is introduced as a potential shale inhibitor in high-performance water-based drilling fluid .

Methods of Application: The inhibitive properties of the amine compound were evaluated using bentonite inhibition test, shale cuttings hot-rolling dispersion test, linear swelling test, and pressure transmission test .

Results: The compound can inhibit shale hydration and dispersion effectively, and prevent pressure transmission to a certain extent, performing better than that of polyether diamine . It provides reliable thermal stability as high as 220°C, preserving the benefits of high-temperature wells application .

Application in Epoxy Resin Curing Agents

Summary of Application: 4,4’-Methylenedicyclohexanamine is used as a curing agent for epoxy resins . These resins are used in a variety of applications including coatings, adhesives, and composite materials .

Methods of Application: The compound is mixed with the epoxy resin in a specific ratio. The mixture is then heated to initiate the curing process .

Results: The resulting material has excellent mechanical properties, chemical resistance, and dimensional stability .

Application in Polyurethane Foams

Summary of Application: This compound is used in the production of polyurethane foams . These foams are used in a variety of applications including insulation, cushioning, and packaging .

Methods of Application: The compound is mixed with a polyol and a blowing agent. The mixture is then heated to initiate the foaming process .

Results: The resulting foam has excellent insulating properties, flexibility, and resilience .

4,4'-Methylenedicyclohexanamine, also known as 4,4'-Diaminodicyclohexylmethane, is an organic compound with the molecular formula and a molecular weight of approximately 210.36 g/mol. It is classified as a diamine and is primarily recognized for its application as a curing agent in epoxy resins, particularly in the coatings, adhesives, sealants, and elastomers (CASE) sectors. The compound typically appears as a yellowish solid or a brown paste and is produced through the hydrogenation of methylenedianiline, resulting in a mixture of isomers: trans-trans, cis-trans, and a smaller amount of cis-cis .

- Toxicity: PACM is considered moderately toxic and can cause skin irritation, eye damage, and respiratory problems upon exposure.

- Flammability: PACM has a moderate flash point, indicating flammability at elevated temperatures.

- Reactivity: PACM can react exothermically with strong acids and oxidizing agents.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) when handling PACM, including gloves, safety glasses, and respiratory protection.

- Ensure proper ventilation in work areas.

- Handle PACM according to established safety protocols for hazardous chemicals.

4,4'-Methylenedicyclohexanamine exhibits various chemical reactivity profiles. It can neutralize acids in weakly exothermic reactions to form salts and water. The compound may also react with phosgene to yield cycloaliphatic diisocyanates, which are precursors for polyurethanes. Additionally, it has been noted to be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

The synthesis of 4,4'-Methylenedicyclohexanamine primarily involves the hydrogenation of methylenedianiline. The process typically yields a mixture of stereoisomers: trans-trans (major), cis-trans (intermediate), and cis-cis (minor). The reaction conditions can be optimized to favor the desired isomeric form depending on the application requirements .

This compound finds extensive use in various industrial applications:

- Epoxy Resins: As a curing agent for epoxy systems used in flooring and coatings.

- Polyurethane Production: Serving as an intermediate for producing diisocyanates.

- Chemical Intermediate: Utilized in synthesizing other organic compounds.

- Corrosion Inhibitors: Employed in formulations to enhance resistance against degradation .

Research into the interactions of 4,4'-Methylenedicyclohexanamine with other chemicals indicates that it may generate flammable hydrogen gas when combined with strong reducing agents like hydrides. Its reactivity profile also suggests careful handling due to potential incompatibilities with various functional groups . Studies have shown that its stability can be affected by exposure to air and light.

Several compounds share structural similarities with 4,4'-Methylenedicyclohexanamine. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,6-Hexanediamine | C6H16N2 | Shorter carbon chain; used in polyamide synthesis |

| 3,3'-Diaminodiphenylmethane | C13H14N2 | Aromatic structure; utilized in epoxy resin formulations |

| 2-Ethyl-1-hexylamine | C8H19N | Aliphatic amine; serves different applications |

| 4-Methyl-1-pentylamine | C6H15N | Different branching; used in specialty chemical applications |

4,4'-Methylenedicyclohexanamine stands out due to its specific application as a curing agent for epoxy resins and its unique structural configuration that allows for high-temperature resistance and inhibitive properties in shale applications .

4,4'-Methylenedicyclohexanamine emerged as a significant compound in polymer chemistry through the advancement of hydrogenation techniques applied to aromatic diamines. The compound is primarily produced through the hydrogenation of 4,4'-methylenedianiline (MDA), converting aromatic rings to cyclohexyl structures while preserving the methylene bridge and amino functional groups. This transformation represents an important milestone in developing cycloaliphatic diamines with enhanced properties compared to their aromatic counterparts.

Early applications focused on its utility as an epoxy curing agent, where its cycloaliphatic structure provided advantages in chemical resistance and stability. Research gradually expanded to explore its role in network formation, cross-linking mechanisms, and structure-property relationships in polymer systems. The development of specialized analytical techniques facilitated deeper understanding of PACM's behavior in complex polymer networks, leading to more sophisticated applications.

Significance in Polymer Chemistry and Materials Science

PACM holds considerable importance in polymer chemistry due to its unique structural characteristics and versatile reactivity. As a cycloaliphatic diamine, it occupies a critical position between highly reactive aliphatic diamines and less reactive aromatic diamines, offering an optimal balance of processing characteristics and performance properties.

In epoxy systems, PACM creates networks with exceptional chemical resistance, mechanical properties, and thermal stability. These attributes make PACM-cured epoxies particularly valuable for demanding applications such as industrial flooring, protective coatings, and composite materials. Research has demonstrated that molecular weight between cross-links (Mc) in PACM-cured networks significantly influences swelling behavior, glass transition temperature, and mechanical performance.

The compound also serves as a key building block in polyamide synthesis and polyurethane production. Research on PA6I/PACM copolymers has revealed interesting properties, including permanent non-crystalline characteristics and excellent light transmittance when PACM content reaches approximately 20 mol%.

Nomenclature and Structural Classification in Academic Context

4,4'-Methylenedicyclohexanamine appears under multiple designations in scientific literature, reflecting its complex structure and various applications. Its IUPAC name is 4-[(4-aminocyclohexyl)methyl]cyclohexan-1-amine, precisely describing the molecular arrangement of amino groups at para positions on cyclohexyl rings connected by a methylene bridge.

Common synonyms include:

- 4,4'-Methylenebis(cyclohexylamine)

- 4,4'-Diaminodicyclohexylmethane

- Bis(4-aminocyclohexyl)methane

- Cyclohexylamine, 4,4'-methylenebis-

- PACM-20 (industrial designation)

The molecular formula is C₁₃H₂₆N₂ with a molecular weight of 210.36 g/mol. Structurally, PACM belongs to the class of cycloaliphatic diamines, distinguished by amino groups attached to non-aromatic cyclohexyl rings. This structural arrangement results in significant stereoisomerism, with commercial PACM typically comprising a mixture of trans-trans, cis-trans, and cis-cis isomers.

Hydrogenation of Methylenedianiline (MDA)

Catalyst Systems and Selectivity Control

The catalytic hydrogenation of methylenedianiline (MDA) to 4,4'-methylenedicyclohexanamine (PACM) relies heavily on transition metal catalysts, with ruthenium-based systems demonstrating superior performance. Supported ruthenium catalysts, such as Ru/g-C₃N₄-H₂, achieve 98.5% MDA conversion and 95.3% PACM selectivity under optimized conditions, outperforming traditional Ru/C catalysts (85.7% selectivity) due to enhanced metal dispersion and electron-rich active sites [1]. Rhodium catalysts, though less common, show comparable activity in slurry reactors but require rigorous pretreatment to mitigate poisoning by MDA impurities [6].

Selectivity control hinges on catalyst support morphology and promoter elements. Ultrasonic-assisted impregnation of ruthenium on graphitic carbon nitride (g-C₃N₄) creates nanosheet structures that suppress over-hydrogenation and secondary amine formation [1]. Alumina wash coats modified with lithium aluminate further reduce byproduct generation by stabilizing active metal sites during continuous operation [6].

Table 1: Catalyst Performance Comparison in MDA Hydrogenation

| Catalyst System | Conversion (%) | PACM Selectivity (%) | Byproducts (%) |

|---|---|---|---|

| Ru/g-C₃N₄-H₂ [1] | 98.5 | 95.3 | 2.1 |

| Ru/C [1] | 97.8 | 85.7 | 12.5 |

| Rh/Al₂O₃ (slurry) [6] | 99.2 | 86.5 | 1.8 |

| Ru-LiAlOₓ/Al₂O₃ [6] | 99.0 | 84.4 | 1.6 |

Reaction Parameters and Kinetic Considerations

Optimal hydrogenation occurs at 180–190°C under 55 bar H₂ pressure, with tetrahydrofuran (THF) as the preferred solvent due to its ability to solubilize MDA while stabilizing intermediate species [6]. Kinetic studies reveal a three-stage mechanism:

- Activation phase: Slow reduction of metal oxides (e.g., MoOx in bifunctional catalysts) accompanied by CO evolution [3].

- Induction period: Benzene formation initiates, correlating with carbide intermediate formation [3].

- Steady state: Constant PACM production rate achieved after 10–15 methane pulses in flow systems [3].

Reaction completion (T95) typically requires 50–60 minutes in batch reactors, though catalyst reuse extends this duration due to partial deactivation [6]. Hydrogen consumption rates plateau at >95% conversion, signaling reaction termination.

Isomeric Distribution Control Strategies

The cis,cis-isomer dominates PACM products (≥70%) under standard hydrogenation conditions, but stereochemical outcomes can be modulated through:

- Solvent polarity: Polar aprotic solvents (e.g., THF) favor axial amine group orientation, increasing cis-isomer content [6].

- Metal crystal facets: Ru(001) surfaces preferentially adsorb MDA in planar configurations, promoting trans-cyclohexane ring formation [5].

- Post-treatment: Recrystallization from ethanol-water mixtures enriches cis,cis-isomer purity to >97% [4].

Industrial Production Technologies

Batch versus Continuous Flow Processes

Batch reactors dominate industrial PACM synthesis due to compatibility with MDA's solid-liquid reaction system. A typical batch cycle involves:

- Charging 50–65 wt% MDA/THF solution

- Pressurizing to 55 bar H₂

- Heating to 185°C with mechanical agitation

- Cooling and product isolation [6]

Continuous flow systems remain experimental, with microchannel reactors achieving 83% PACM yield in preliminary trials. However, catalyst fouling and MDA's limited solubility pose significant scalability challenges [1].

Process Optimization Parameters

Key optimization levers include:

- Catalyst loading: 4–5 wt% Ru/MDA ratio balances activity and cost [1]

- Solvent ratio: 50:50 MDA/THF minimizes viscosity while maximizing hydrogen diffusion [6]

- Agitation speed: 800–1000 RPM ensures sufficient gas-liquid-solid contact in slurry reactors [6]

Table 2: Impact of THF Concentration on Reaction Efficiency

| MDA:THF (w/w) | T95 (min) | PACM Yield (%) | Energy Consumption (kWh/kg) |

|---|---|---|---|

| 50:50 | 55 | 86.5 | 12.3 |

| 65:35 | 75 | 81.6 | 18.7 |

Scale-up Methodologies

Successful plant-scale implementation requires:

- Heat management: Jacketed reactors with internal cooling coils maintain ±2°C temperature uniformity

- Catalyst recycling: Centrifugal separation achieves 92% Ru recovery per batch [1]

- Feedstock purification: MDA pretreatment with Ru-coated monoliths reduces catalyst poisons by 78% [6]

Alternative Synthetic Routes

Emerging Synthetic Methodologies

Non-hydrogenation approaches remain exploratory but include:

- Electrochemical amination: Cyclohexanone condensation with ammonia under bipolar membrane electrolysis (23% yield) [2]

- Metathesis pathways: Grubbs catalyst-mediated coupling of dicyclohexylamine precursors (theoretical yield 68%) [4]

Green Chemistry Approaches

Recent advances emphasize sustainability through:

4,4'-Methylenedicyclohexanamine exhibits three distinct geometric isomers based on the stereochemistry of the cyclohexane rings, each possessing unique physical and chemical properties [1] [2] [3] [4]. The compound exists as a mixture of stereoisomers produced through the catalytic hydrogenation of 4,4'-methylenedianiline [5] [6] [7].

Trans-Trans Configuration

The trans-trans isomer (CAS Number: 6693-29-4) represents the most thermodynamically stable configuration among the three geometric isomers [4] [6]. In this configuration, both cyclohexane rings adopt the trans orientation, resulting in the amino groups occupying equatorial positions relative to the methylene bridge [1] [2].

The trans-trans isomer demonstrates superior thermal stability and exhibits the highest melting point among the three configurations, typically ranging from 60-65°C [8] [9] [10]. This enhanced stability arises from the favorable steric arrangement that minimizes intramolecular strain and maximizes intermolecular interactions [4] [11]. The compound displays a density of approximately 0.96 g/mL and maintains crystalline solid characteristics at room temperature [8] [12].

During industrial hydrogenation processes, the trans-trans isomer typically comprises 30-50% of the product mixture, with yields varying depending on catalyst composition and reaction conditions [6] [4]. The use of rhodium-ruthenium catalyst systems with specific weight ratios (2:1 to 12:1) can effectively control the trans-trans isomer content to less than 40% when desired [6].

Cis-Trans Configuration

The cis-trans isomer (CAS Number: 6693-30-7) represents an intermediate configuration where one cyclohexane ring maintains the trans orientation while the other adopts the cis configuration [3] [4]. This asymmetric arrangement results in moderate thermodynamic stability and intermediate physical properties between the trans-trans and cis-cis configurations [3] [4].

The cis-trans isomer exhibits a melting point of approximately 36.5°C and demonstrates a density of 0.9608 g/mL [3] [9]. The refractive index measures 1.5046, indicating intermediate optical properties [3]. The compound maintains a boiling point of approximately 339.9°C under standard atmospheric conditions [3].

This configuration typically represents 30-40% of the product mixture obtained through conventional hydrogenation processes [4] [6]. The cis-trans isomer demonstrates intermediate reactivity and thermal stability, making it valuable for applications requiring balanced performance characteristics [4] [13].

Cis-Cis Configuration

The cis-cis isomer (CAS Number: 6693-31-8) represents the least thermodynamically stable configuration, with both cyclohexane rings adopting the cis orientation [14] [4]. This configuration results in increased molecular flexibility but reduced thermal stability compared to the other isomers [4] [13].

The cis-cis isomer typically exhibits the lowest melting point among the three configurations and demonstrates the highest water solubility [14] [4]. The compound generally comprises 5-15% of the hydrogenation product mixture, representing the minor component in commercial preparations [4] [6].

This configuration displays enhanced chemical reactivity due to the increased molecular flexibility and reduced steric hindrance around the amino functional groups [4] [13]. The cis-cis isomer often exists as a liquid at room temperature, contributing to the overall physical characteristics of commercial isomer mixtures [4].

Conformational Dynamics and Stability

The conformational behavior of 4,4'-methylenedicyclohexanamine isomers is governed by the chair conformations of the cyclohexane rings and the rotational flexibility around the methylene bridge [15] [11]. Each geometric isomer exhibits distinct conformational preferences that directly influence their physical and chemical properties [4] [11].

The trans-trans configuration demonstrates restricted conformational mobility due to the favorable equatorial positioning of both amino groups [15]. This arrangement minimizes 1,3-diaxial interactions and provides enhanced thermodynamic stability [15] [11]. The compound maintains relatively rigid molecular geometry, contributing to its crystalline nature and elevated melting point [4] [8].

The cis-trans configuration displays intermediate conformational flexibility, with one cyclohexane ring maintaining conformational rigidity while the other exhibits greater mobility [4] [11]. This asymmetric behavior results in moderate thermal stability and intermediate physical properties [3] [4].

The cis-cis configuration demonstrates maximum conformational flexibility due to the axial positioning of amino groups on both cyclohexane rings [4] [15]. This increased molecular motion contributes to enhanced solubility and reactivity but reduces thermal stability [4] [13]. The compound exhibits dynamic equilibrium between multiple conformational states, influencing its physical and chemical behavior [11] [16].

Structure-Property Relationships of Isomeric Forms

The relationship between molecular structure and physical properties in 4,4'-methylenedicyclohexanamine isomers demonstrates clear correlations between stereochemistry and performance characteristics [4] [11] [13]. The systematic variation in geometric configuration produces predictable changes in thermal stability, reactivity, and physical properties [4] [8].

Thermal stability increases in the order: cis-cis < cis-trans < trans-trans, directly correlating with the degree of molecular rigidity [4] [11]. The trans-trans isomer exhibits the highest decomposition temperature and demonstrates superior performance in high-temperature applications [4] [13]. This enhanced thermal stability results from minimized intramolecular strain and optimal intermolecular packing arrangements [11].

Chemical reactivity demonstrates an inverse relationship with thermal stability, with the cis-cis isomer showing the highest reactivity toward electrophilic and nucleophilic reagents [4] [13]. The increased molecular flexibility and reduced steric hindrance around the amino groups facilitate chemical transformations and curing reactions [4] [13].

Physical properties such as melting point, density, and refractive index follow predictable trends based on molecular symmetry and packing efficiency [8] [9] [10]. The trans-trans isomer demonstrates the highest values for these properties due to optimal intermolecular interactions and efficient crystal packing [4] [11].

Solubility characteristics vary significantly among isomers, with the cis-cis configuration exhibiting enhanced water solubility due to increased molecular flexibility and improved solvation [4] [13]. The trans-trans isomer demonstrates reduced solubility in polar solvents but maintains good solubility in organic media [4] [8].

Physical Description

Liquid

XLogP3

Boiling Point

320.0 °C

Flash Point

Density

Melting Point

15.0 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 29 of 1296 companies. For more detailed information, please visit ECHA C&L website;

Of the 33 notification(s) provided by 1267 of 1296 companies with hazard statement code(s):;

H302 (98.26%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (99.92%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (92.66%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (15.55%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (39.7%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (20.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 (33.54%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (47.91%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H412 (39.54%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

6693-29-4

6693-30-7

6693-31-8

Wikipedia

General Manufacturing Information

Plastics product manufacturing

Wholesale and retail trade

Cyclohexanamine, 4,4'-methylenebis-: ACTIVE

Cyclohexanamine, 4,4'-methylenebis-, (trans,trans)-: ACTIVE

Cyclohexanamine, 4,4'-methylenebis-, (cis,trans)-: ACTIVE

Cyclohexanamine, 4,4'-methylenebis-, (cis,cis)-: INACTIVE